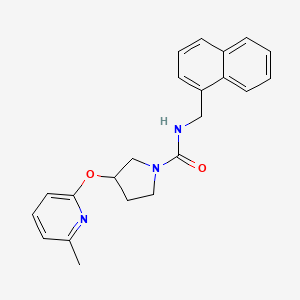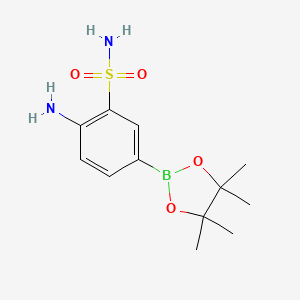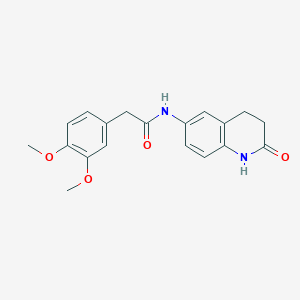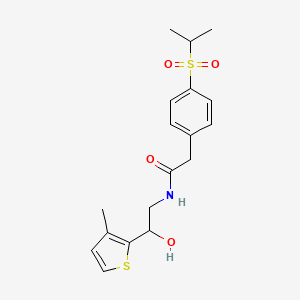![molecular formula C17H21N3O3 B2436902 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide CAS No. 872843-75-9](/img/structure/B2436902.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . Another method involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid conditions .Chemical Reactions Analysis
Indole derivatives are known for their reactivity and versatility in chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . They are often used in multi-component reactions (MCRs), which are convergent cascade processes where three or more starting materials react to form a product .Applications De Recherche Scientifique
Synthetic Applications and Biological Evaluations
- The compound's derivatives have been studied for their potential as potent cannabinoid receptor type 2 ligands. A fluorinated derivative showed significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).
- 3-(Cyanoacetyl)indoles, related to the compound, have been explored for various synthetic applications, demonstrating usefulness as starting materials for the preparation of diverse compounds (Slaett et al., 2005).
- It has been involved in the structure-activity relationships study of leukotriene B4 antagonists, where its variations have shown significant binding affinity with LTB4 receptors (Chan et al., 1996).
Anticancer and Antipsychotic Potential
- The compound has been synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase (Wang et al., 2005).
- A derivative, Sunitinib (DFDC), with antitumor activity has been studied for its electronic properties, providing insights into its bioactivity (Al-Otaibi et al., 2022).
- A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in animal tests, offering potential as a novel antipsychotic agent (Wise et al., 1987).
Antibacterial Applications
- Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate, a related compound, demonstrated in vitro antibacterial activity against various bacterial strains, indicating potential for medical applications (Karai et al., 2017).
Anti-inflammatory Properties
- Novel indomethacin analogs related to the compound have been designed and evaluated for their anti-inflammatory, analgesic, and ulcerogenic properties, showing promising results as non-ulcerogenic derivatives (Bhandari et al., 2010).
Anxiolytic and Anticonvulsive Effects
- Derivatives of 2-oxyindolin-3-glyoxylic acid, structurally related to the compound, showed potential anxiolytic activity, suggesting applications in treating anxiety disorders (Lutsenko et al., 2013).
Miscellaneous Applications
- Derivatives of indole, similar to the compound, have been synthesized and evaluated as antimicrobial agents, with some showing significant inhibitory effects against various microorganisms (Almutairi et al., 2018).
- A cytotoxic indole-3-ethenamide derived from the compound was isolated from a halotolerant fungus, demonstrating moderate cytotoxicity against certain cell lines (Wang et al., 2011).
Orientations Futures
The future directions for this compound and similar indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena .
Propriétés
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-19(5-2)15(21)11-20-10-13(16(22)17(23)18-3)12-8-6-7-9-14(12)20/h6-10H,4-5,11H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQOGNZCRFAMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)

![(E)-4-(Dimethylamino)-N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2436821.png)
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2436826.png)


![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)
![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)

